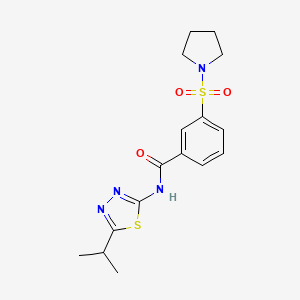![molecular formula C17H18ClNOS B5702268 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by Pfizer, Inc. and has since been used extensively in scientific research to study the cannabinoid receptor system.
作用机制
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. Activation of the CB1 receptor by 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide leads to a variety of downstream effects, including inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of ion channels. These effects ultimately lead to the physiological and biochemical effects observed with 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.
实验室实验的优点和局限性
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments is its potency and specificity for the cannabinoid receptors. This allows for precise and controlled activation of the receptor system. However, one limitation is its potential for off-target effects, as it has been shown to interact with other receptors such as the TRPV1 receptor.
未来方向
There are many potential future directions for research involving 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the cannabinoid receptor system and its role in various physiological processes. Additionally, further research is needed to fully understand the potential side effects and limitations of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments.
合成方法
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide involves the reaction of 4-chlorothiophenol with 2,5-dimethylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product.
科学研究应用
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used extensively in scientific research to study the cannabinoid receptor system. It has been shown to be a potent agonist of both the CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes, including pain, inflammation, and appetite regulation.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)16(11-12)19-17(20)9-10-21-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITASSDHNWSPUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)


![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)


![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)